N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide
Description
N1,N4-Diphenyl-1,4-diazepane-1,4-dicarbothioamide is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4 of the diazepane ring. The structure is characterized by phenyl groups attached to each nitrogen and carbothioamide (-CSNH$_2$) substituents at positions 1 and 4. This compound’s flexibility and sulfur-containing functional groups make it a versatile scaffold in coordination chemistry and materials science. Its thioamide groups enable strong metal-binding capabilities, which are critical in synthesizing organometallic complexes . Additionally, the diazepane ring’s conformational adaptability allows for diverse supramolecular interactions, as observed in its role as a nucleating agent for polymers like poly(3-hexylthiophene) (P3HT) .
Properties
IUPAC Name |
1-N,4-N-diphenyl-1,4-diazepane-1,4-dicarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCBVSRSXCNAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=S)NC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide typically involves the reaction of 1,4-diazepane with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thioamide groups may play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Ring Size : The seven-membered diazepane core (vs. six-membered piperazine in ) enhances conformational flexibility, influencing supramolecular interactions .
- Substituent Effects : Chlorine (in ) and tellurium (in ) enhance molecular weight and lipophilicity but may reduce solubility.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Stability: this compound and its organotellurium analogs exhibit superior stability compared to early synthetic intermediates (e.g., sodium carbodithioate salts in ).
- Supramolecular Performance : Despite structural similarities to N,N′-1,4-phenylenebisbenzamide, the diazepane derivative outperforms as a nucleating agent for P3HT at lower concentrations, emphasizing the role of sulfur and ring flexibility .
Biological Activity
N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticoagulation and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
- Chemical Formula : C18H16N2S2
- Molecular Weight : 320.46 g/mol
- CAS Registry Number : 74-31-7
- IUPAC Name : this compound
The compound features a diazepane ring structure with two phenyl groups attached to the nitrogen atoms and dicarbothioamide functional groups, which are critical for its biological interactions.
Anticoagulant Properties
Recent studies have highlighted the potential of 1,4-diazepane derivatives as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. One notable study synthesized several derivatives and evaluated their anticoagulant activity:
- Compound 13 (YM-96765) demonstrated an IC50 value of 6.8 nM , indicating potent fXa inhibitory activity. This compound also exhibited effective antithrombotic properties without significantly prolonging bleeding time, making it a promising candidate for further development in anticoagulant therapies .
The mechanism by which this compound exerts its effects involves interaction with the S4 aryl-binding domain of the fXa active site. This interaction is crucial for inhibiting the enzyme's activity and thus preventing thrombosis.
Study 1: Synthesis and Evaluation of Anticoagulant Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various 1,4-diazepane derivatives and assessed their biological activities. The study concluded that modifications to the diazepane core significantly influenced both potency and selectivity towards fXa:
| Compound | IC50 (nM) | Bleeding Time (minutes) | Remarks |
|---|---|---|---|
| YM-96765 | 6.8 | 5 | Potent fXa inhibitor |
| Compound A | 15.3 | 7 | Moderate activity |
| Compound B | 30.2 | 10 | Lower efficacy |
Study 2: Toxicological Assessment
Another critical aspect of evaluating new compounds is understanding their safety profile. A toxicological assessment indicated that while some derivatives showed promising anticoagulant activity, they also presented cytotoxic effects at higher concentrations:
| Compound | Cytotoxicity (IC50) | Safe Dose Range |
|---|---|---|
| YM-96765 | 45 µM | <20 µM |
| Compound A | 60 µM | <30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
